molecular formula C11H14O2S2 B14776521 (3,4-Bis(methylthio)phenyl)propanoic acid

(3,4-Bis(methylthio)phenyl)propanoic acid

Cat. No.: B14776521
M. Wt: 242.4 g/mol
InChI Key: HEUKGRQOCRIROR-UHFFFAOYSA-N
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Description

(3,4-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 and a molecular weight of 242.36 g/mol . This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (3,4-Bis(methylthio)phenyl)propanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Bis(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3,4-Bis(methylthio)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the propanoic acid moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethylthio)phenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    (3,4-Dimethylthio)benzoic acid: Contains a benzoic acid group instead of propanoic acid.

Uniqueness

(3,4-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of both methylthio groups and a propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[3,4-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

HEUKGRQOCRIROR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CCC(=O)O)SC

Origin of Product

United States

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